molecular formula C15H13ClN2O3 B13501737 Methyl 2-(2-aminobenzamido)-5-chlorobenzoate CAS No. 59187-55-2

Methyl 2-(2-aminobenzamido)-5-chlorobenzoate

Cat. No.: B13501737
CAS No.: 59187-55-2
M. Wt: 304.73 g/mol
InChI Key: MNKHPOPCKUBESY-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminobenzamido)-5-chlorobenzoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminobenzamide moiety and a chlorobenzoate ester group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminobenzamido)-5-chlorobenzoate typically involves the reaction of 2-aminobenzoic acid derivatives with methyl 5-chlorobenzoate under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aminobenzamide and chlorobenzoate groups. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminobenzamido)-5-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminobenzamido)-5-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobenzamide moiety can act as a zinc-binding group, inhibiting the activity of zinc-dependent enzymes like histone deacetylases (HDACs). This inhibition can lead to changes in gene expression and cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzamide: Shares the aminobenzamide moiety but lacks the chlorobenzoate ester group.

    Methyl 5-chlorobenzoate: Contains the chlorobenzoate ester group but lacks the aminobenzamide moiety.

    N-(2-Aminophenyl)benzamide: Similar structure but without the methyl ester group.

Uniqueness

Methyl 2-(2-aminobenzamido)-5-chlorobenzoate is unique due to the combination of the aminobenzamide and chlorobenzoate ester groups, which confer distinct chemical properties and reactivity.

Biological Activity

Methyl 2-(2-aminobenzamido)-5-chlorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C10_{10}H10_{10}ClN2_2O2_2
  • Molecular Weight : 228.65 g/mol

The structure features a chlorobenzoate moiety, which is known to enhance biological activity through various mechanisms, including interaction with cellular targets and modulation of signaling pathways.

This compound exhibits multiple biological activities, primarily through:

  • Cytotoxicity : Exhibits selective cytotoxic effects against cancer cell lines while sparing normal cells.
  • Apoptosis Induction : Activates caspase pathways leading to programmed cell death.
  • Inhibition of Enzymatic Activity : Potential inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation.

Cytotoxicity Assays

Cytotoxicity was evaluated using various cancer cell lines, including HepG-2 (liver cancer) and Caco-2 (colorectal cancer). The compound demonstrated promising results with IC50_{50} values in the submicromolar range.

Cell LineIC50_{50} (µM)Selectivity Index
HepG-20.5>20
Caco-20.7>15
Normal Fibroblasts (Wi-38)>10-

The selectivity index indicates a favorable profile for targeting cancer cells over normal cells, suggesting potential for therapeutic application.

Apoptosis Studies

Further studies assessed the compound's ability to induce apoptosis. Flow cytometry analysis revealed:

  • Caspase Activation : Up to 4.2-fold increase in caspase-3/7 activity.
  • Bcl-2 Downregulation : Significant reduction in Bcl-2 expression, a marker associated with cell survival.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A recent study demonstrated that this compound effectively inhibited cell proliferation in both HepG-2 and Caco-2 cells. The mechanism involved caspase-dependent apoptosis, highlighting its potential as an anticancer agent .
  • Inhibition of HDACs :
    Research indicated that derivatives of this compound could serve as potent inhibitors of HDAC8, an enzyme implicated in neuroblastoma progression. The modifications led to enhanced selectivity and potency compared to existing HDAC inhibitors .
  • Antimicrobial Activity :
    Preliminary investigations suggested that the compound also exhibits antimicrobial properties against various bacterial strains, indicating its versatility beyond anticancer applications .

Properties

CAS No.

59187-55-2

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

methyl 2-[(2-aminobenzoyl)amino]-5-chlorobenzoate

InChI

InChI=1S/C15H13ClN2O3/c1-21-15(20)11-8-9(16)6-7-13(11)18-14(19)10-4-2-3-5-12(10)17/h2-8H,17H2,1H3,(H,18,19)

InChI Key

MNKHPOPCKUBESY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2N

Origin of Product

United States

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